N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide
Description
Structural Characterization and Molecular Properties
Crystallographic Analysis and Stereochemical Configuration
While X-ray crystallographic data for this compound remain unreported, its stereochemical configuration can be inferred from analogous structures. The tetrahydrothiophene-dioxide group adopts a chair conformation with axial sulfone groups, as observed in related sulfolane derivatives. The benzofuran ring system is planar, with methyl substituents at C3 and C6 introducing steric hindrance that likely influences ring puckering. The 3,4-dimethoxybenzyl group adopts a gauche conformation relative to the benzofuran core, minimizing steric clashes.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Predicted ¹H NMR signals (δ, ppm) for the compound include:
- Methoxy groups : Singlets at δ 3.82 (C3-OCH₃) and δ 3.78 (C4-OCH₃).
- Tetrahydrothiophene-dioxide protons : Multiplet at δ 3.10–3.45 (H2, H4, H5) and δ 2.85–3.00 (H3).
- Benzofuran aromatic protons : Doublets at δ 6.95 (C5-H) and δ 7.25 (C4-H), with C7-H as a singlet due to methyl substitution.
¹³C NMR peaks would feature:
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 458.1582 (C₂₄H₂₇NO₆S⁺). Key fragments include:
Computational Molecular Modeling Approaches
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-311++G(d,p) level reveal:
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
- Optimized geometry : Bond lengths of 1.39 Å (benzofuran C-O) and 1.76 Å (S=O).
| DFT-Derived Parameters | Value |
|---|---|
| HOMO energy (eV) | -6.3 |
| LUMO energy (eV) | -2.1 |
| Dipole moment (Debye) | 5.8 |
Properties
Molecular Formula |
C24H27NO6S |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H27NO6S/c1-15-5-7-19-16(2)23(31-21(19)11-15)24(26)25(18-9-10-32(27,28)14-18)13-17-6-8-20(29-3)22(12-17)30-4/h5-8,11-12,18H,9-10,13-14H2,1-4H3 |
InChI Key |
ICMQMVBEWCZXDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H23N2O7S |
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-oxochromene-2-carboxamide |
| XLogP3 | 2.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 6 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Preparation of the Chromene Core : This is achieved through a condensation reaction between a suitable aldehyde and a phenol derivative.
- Introduction of the Thiophene Ring : A cyclization reaction is performed to incorporate the thiophene moiety.
- Nucleophilic Substitution : The dimethoxybenzyl group is added via nucleophilic substitution.
- Formation of the Carboxamide Group : This final step is accomplished through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. For instance:
- In Vitro Studies : The compound exhibited significant antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The IC50 values for these cell lines were reported in the nanomolar range, indicating potent activity compared to standard chemotherapeutics like CA-4 .
The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.
- Induction of Apoptosis : It activates apoptotic pathways leading to cell death.
- Impact on Metabolic Pathways : Studies suggest it may alter glucose uptake and ATP production in cancer cells, enhancing its therapeutic efficacy .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on HeLa Cells : A significant reduction in cell viability was observed after treatment with varying concentrations of the compound over 48 hours. The study noted an IC50 value significantly lower than that of traditional chemotherapeutics .
- MDA-MB-231 Breast Cancer Model : In vivo studies demonstrated that administration of this compound led to tumor regression in mice models bearing MDA-MB-231 tumors, with minimal toxicity observed in normal tissues.
Scientific Research Applications
The compound features a unique structure that combines several functional groups, including a dimethoxybenzyl moiety and a dioxidotetrahydrothiophene ring. This structural complexity contributes to its diverse applications.
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure allows researchers to explore various reaction mechanisms and synthesize derivatives with tailored properties.
Case Study: Synthesis of Derivatives
Research has demonstrated the successful synthesis of various derivatives from this compound, which have shown enhanced chemical reactivity and stability. These derivatives are being investigated for their potential applications in drug development and materials science .
Biology
The biological activity of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide is currently under investigation. Preliminary studies suggest potential enzyme inhibition properties and receptor binding capabilities.
Case Study: Enzyme Inhibition Studies
In vitro studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways relevant to cancer progression. Further research is needed to elucidate its mechanism of action and therapeutic potential .
Medicine
The compound is being explored for its therapeutic potential against various diseases, particularly cancer and infectious diseases. Its unique chemical structure may allow it to interact with biological targets in novel ways.
Clinical Research Insights
Initial clinical trials have shown promising results regarding the efficacy of this compound in reducing tumor growth in specific cancer models. Ongoing research aims to optimize dosage and delivery methods for improved therapeutic outcomes .
Industry
In industrial applications, this compound can be utilized in the development of advanced materials such as polymers and coatings with specific functionalities.
Application Example: Material Development
Researchers are experimenting with incorporating this compound into polymer matrices to enhance their mechanical properties and thermal stability. This application could lead to the creation of new materials suitable for various industrial uses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural homology with other benzofuran carboxamides, particularly those with modifications in the benzyl or sulfone moieties. Below is a comparative analysis:
Physicochemical and Pharmacokinetic Differences
- Lipophilicity : The target compound’s LogP (3.78 ) is higher than typical benzamides (e.g., the N-(2-hydroxy-1,1-dimethylethyl) derivative in ), likely due to the 3,4-dimethoxybenzyl group enhancing membrane permeability.
- Solubility: The sulfone group in both the target compound and its 4-ethoxybenzyl analogue may improve aqueous solubility compared to non-sulfonated analogues.
- Metabolic Stability : The 3,4-dimethoxy substitution could slow oxidative metabolism compared to the 4-ethoxy group in the analogue , as methoxy groups are less prone to enzymatic demethylation than ethoxy groups.
Research Findings and Limitations
- Synthesis Challenges : The sulfone and dimethoxybenzyl groups necessitate multi-step synthesis, increasing production complexity compared to simpler benzamides .
- Data Availability : Pharmacokinetic and toxicity data for the target compound and its analogues remain sparse, highlighting a critical research gap.
Preparation Methods
Cyclization via Acid-Catalyzed Dehydration
2,5-Dimethylphenol reacts with ethyl acetoacetate under acidic conditions (H₂SO₄, 110°C) to yield 3,6-dimethyl-1-benzofuran-2-carboxylate. Hydrolysis with NaOH (aqueous ethanol, reflux) produces the free carboxylic acid.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | H₂SO₄, 110°C, 12 h | 78–85 |
| Ester Hydrolysis | 2M NaOH, EtOH/H₂O, reflux, 6 h | 92–95 |
Preparation of the Secondary Amine: N-(3,4-Dimethoxybenzyl)-1,1-Dioxidotetrahydrothiophen-3-Amine
The secondary amine moiety is synthesized via sequential alkylation or reductive amination.
Alkylation of 1,1-Dioxidotetrahydrothiophen-3-Amine
1,1-Dioxidotetrahydrothiophen-3-amine reacts with 3,4-dimethoxybenzyl chloride in the presence of K₂CO₃ (DMF, 60°C, 8 h). Stoichiometric control (1:1.1 amine-to-benzyl chloride ratio) minimizes over-alkylation.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 6.82–6.75 (m, 3H, aromatic), 3.88 (s, 6H, OCH₃), 3.45 (t, J = 7.2 Hz, 2H, CH₂N), 2.95–2.85 (m, 4H, sulfolane CH₂).
-
Yield : 68–72% after column chromatography (SiO₂, EtOAc/hexane).
Alternative Route: Reductive Amination
3,4-Dimethoxybenzaldehyde and 1,1-dioxidotetrahydrothiophen-3-amine undergo reductive amination using NaBH₃CN (MeOH, 0°C to RT, 12 h). This method avoids alkylation byproducts but requires careful pH control.
Amide Bond Formation
The carboxylic acid is activated and coupled with the secondary amine.
Acid Chloride Method
3,6-Dimethyl-1-benzofuran-2-carboxylic acid is treated with thionyl chloride (reflux, 3 h) to form the acyl chloride. Reaction with the secondary amine (DCM, 0°C to RT, 12 h) yields the target compound.
Optimized Conditions
| Parameter | Value |
|---|---|
| Coupling Reagent | None (direct aminolysis) |
| Solvent | Anhydrous DCM |
| Base | Pyridine (2 eq) |
| Yield | 65–70% |
Carbodiimide-Mediated Coupling
Use of HATU or EDCl/HOBt enhances efficiency for sterically hindered amines.
Protocol
-
Activate 3,6-dimethyl-1-benzofuran-2-carboxylic acid with HATU (1.2 eq) and DIPEA (3 eq) in DMF (0°C, 30 min).
-
Add secondary amine (1.5 eq), stir at RT for 24 h.
Yield : 75–80%.
Critical Analysis of Synthetic Challenges
Steric Hindrance in Amide Coupling
The bulky secondary amine reduces nucleophilicity, necessitating high-activation coupling reagents (e.g., HATU over EDCl). Microwave-assisted synthesis (60°C, 2 h) improves reaction kinetics.
Sulfone Stability
The tetrahydrothiophene sulfone group is sensitive to strong acids/bases. Mild conditions (pH 7–8) during workup prevent degradation.
Characterization and Validation
Spectroscopic Confirmation
Q & A
Q. What are the optimal synthetic routes for preparing N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide?
The synthesis involves multi-step organic reactions, often starting with the formation of the benzofuran core. Key steps include:
- Amide bond formation : Reacting 3,6-dimethyl-1-benzofuran-2-carboxylic acid derivatives with amines (e.g., 3,4-dimethoxybenzylamine and 1,1-dioxidotetrahydrothiophen-3-amine) using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .
- Solvent and catalyst optimization : N,N-dimethylformamide (DMF) or dichloromethane (DCM) as solvents, with LiH or Na₂CO₃ for pH control .
- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm substituent positions (e.g., dimethoxybenzyl protons at δ 3.8–4.0 ppm; tetrahydrothiophene-dioxide signals at δ 2.5–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (estimated ~500–550 g/mol based on analogs) .
- X-ray crystallography : Resolve 3D conformation, particularly for stereochemistry around the tetrahydrothiophene-dioxide ring .
- HPLC : Assess purity (>98% for biological assays) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers (use <1% DMSO for in vitro studies) .
- Stability : Stable at −20°C for >6 months. In solution, avoid prolonged exposure to light or temperatures >40°C to prevent degradation of the dimethoxybenzyl group .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence this compound’s structure-activity relationships (SAR)?
Key SAR insights from analogous compounds:
Q. Methodological approach :
Q. What is the role of the sulfone group in the tetrahydrothiophene-dioxide moiety?
The sulfone group:
- Enhances electrophilicity , facilitating interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites .
- Improves aqueous solubility via polar interactions, balancing the lipophilicity of the benzofuran core .
- Validation : Replace sulfone with sulfide or sulfoxide analogs and compare pharmacokinetic profiles using LC-MS/MS .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Common sources of contradictions and solutions:
- Assay variability : Standardize protocols (e.g., ATP concentrations in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
- Off-target effects : Perform selectivity profiling using panels of related enzymes/receptors (e.g., Eurofins CEREP panel) .
- Metabolic interference : Pre-incubate with liver microsomes to assess CYP450-mediated inactivation .
Q. What advanced techniques are recommended for studying this compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .
- Cryo-EM/X-ray co-crystallography : Resolve binding modes at atomic resolution (e.g., benzofuran stacking with aromatic residues) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
